3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid
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Overview
Description
3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
One common method involves the reaction of 2-aminothiazole with a fluoro-substituted benzaldehyde under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Scientific Research Applications
3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
3-Fluoro-alpha-methyl-4-(2-thiazolyl)benzeneacetic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Properties
CAS No. |
132483-34-2 |
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Molecular Formula |
C12H10FNO2S |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[3-fluoro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10FNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChI Key |
XAXMCRLNNVULLV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)F)C(=O)O |
Origin of Product |
United States |
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